molecular formula C9H12N2 B065177 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine CAS No. 186966-72-3

2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine

Cat. No. B065177
M. Wt: 148.2 g/mol
InChI Key: GVFLVRHBRAMVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine (MTHN) is a heterocyclic compound that has been extensively studied for its potential use in medicinal chemistry. It is a bicyclic nitrogen-containing compound that is structurally similar to quinolines and isoquinolines. MTHN has been found to exhibit a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory effects.

Mechanism Of Action

The exact mechanism of action of 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine is not fully understood. However, it has been suggested that 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine exerts its biological effects by inhibiting the activity of several enzymes, including topoisomerase II and protein kinase C. Topoisomerase II is involved in DNA replication and repair, while protein kinase C is involved in cell proliferation and survival. By inhibiting the activity of these enzymes, 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine may disrupt cell growth and division, leading to antiviral and antitumor effects.

Biochemical And Physiological Effects

2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the replication of several viruses, including influenza A virus, herpes simplex virus, and human immunodeficiency virus. 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine has also been found to exhibit antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which are involved in cell proliferation and survival.

Advantages And Limitations For Lab Experiments

2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine has also been found to exhibit a wide range of biological activities, making it a versatile compound for use in medicinal chemistry. However, there are also limitations to the use of 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine in lab experiments. It has been found to be toxic at high concentrations, and its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine. One area of research is the development of 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine derivatives with improved biological activity and reduced toxicity. Another area of research is the elucidation of the mechanism of action of 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine, which may lead to the development of new drugs for the treatment of viral infections and cancer. Additionally, 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine may have potential applications in other areas of medicine, such as neurodegenerative diseases and cardiovascular disease. Overall, the potential of 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine as a therapeutic agent warrants further investigation and research.

Synthesis Methods

2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine can be synthesized using a variety of methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydro-β-carboline intermediate, which is then cyclized to form 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine. The Bischler-Napieralski reaction involves the condensation of an amine with a carbonyl compound, followed by cyclization to form 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine. The Skraup reaction involves the condensation of aniline with a ketone or aldehyde in the presence of a catalyst to form a quinoline intermediate, which is then reduced to form 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine.

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine has been extensively studied for its potential use in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory effects. 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine has been shown to inhibit the replication of several viruses, including influenza A virus, herpes simplex virus, and human immunodeficiency virus. It has also been found to exhibit antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which are involved in cell proliferation and survival.

properties

CAS RN

186966-72-3

Product Name

2-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

IUPAC Name

2-methyl-3,4-dihydro-1H-2,6-naphthyridine

InChI

InChI=1S/C9H12N2/c1-11-5-3-8-6-10-4-2-9(8)7-11/h2,4,6H,3,5,7H2,1H3

InChI Key

GVFLVRHBRAMVAW-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)C=CN=C2

Canonical SMILES

CN1CCC2=C(C1)C=CN=C2

synonyms

2,6-Naphthyridine,1,2,3,4-tetrahydro-2-methyl-(9CI)

Origin of Product

United States

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